4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene
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Overview
Description
4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene is an organic compound that belongs to the class of liquid crystals. It is characterized by the presence of a fluorobenzene ring attached to a cyclohexyl group with a pentyl chain. This compound is known for its unique liquid crystalline properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of trans-4-pentylcyclohexyl bromide from cyclohexane and pentyl bromide under reflux conditions.
Nucleophilic Substitution: The cyclohexyl intermediate is then subjected to nucleophilic substitution with fluorobenzene in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic and nucleophilic substitution reactions due to the presence of the fluorobenzene ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Halogenated derivatives.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene has a wide range of applications in scientific research:
Liquid Crystal Displays (LCDs): It is used as a component in liquid crystal mixtures for display technologies.
Optoelectronics: The compound is utilized in the development of optoelectronic devices due to its unique optical properties.
Material Science: It is studied for its potential in creating advanced materials with specific mechanical and thermal properties.
Pharmaceutical Research: The compound is explored for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene is primarily related to its liquid crystalline properties. The compound aligns in a specific orientation under the influence of an electric field, which is crucial for its function in liquid crystal displays. The molecular targets and pathways involved include interactions with electric fields and the alignment of molecules in a specific direction to modulate light transmission.
Comparison with Similar Compounds
Similar Compounds
4-(trans-4-Pentylcyclohexyl)benzonitrile: Another liquid crystal compound with similar structural features but different functional groups.
4-(trans-4-Pentylcyclohexyl)phenol: A compound with a hydroxyl group instead of a fluorine atom, used in similar applications.
Uniqueness
4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its performance in liquid crystal applications. The fluorine atom also influences the compound’s reactivity and stability, making it a valuable component in advanced material science and optoelectronics.
Properties
IUPAC Name |
2,6-difluoro-4-(4-propylcyclohexyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N/c1-2-3-11-4-6-12(7-5-11)13-8-15(17)14(10-19)16(18)9-13/h8-9,11-12H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBIKJACWUFHMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC(=C(C(=C2)F)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213210 |
Source
|
Record name | 2,6-Difluoro-4-(trans-4-propylcyclohexyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601213210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167306-96-9 |
Source
|
Record name | 2,6-Difluoro-4-(trans-4-propylcyclohexyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601213210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzonitrile, 2,6-difluoro-4-(trans-4-propylcyclohexyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.436 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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